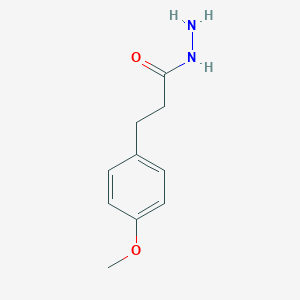

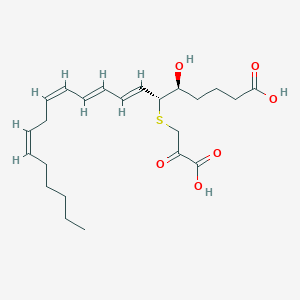

![molecular formula C16H25N B037657 Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- CAS No. 112937-99-2](/img/structure/B37657.png)

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions and intricate steps to introduce specific functional groups. For instance, (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was synthesized via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, demonstrating the complexity and versatility of synthesizing piperidine compounds (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which can significantly influence the compound's physical and chemical properties. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, showcases hydrogen bonding and C-H…π interactions, highlighting the complexity of interactions within these molecules (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, reflecting their reactive nature. Their chemical properties, such as reactivity towards acids, bases, and other organic compounds, are pivotal in synthesizing numerous pharmaceuticals and materials. The synthesis of N-acyl-N-phenyl ureas of piperidine and substituted piperidines with anti-inflammatory and anti-proliferative activities showcases the chemical versatility and potential applications of piperidine derivatives (Ranise et al., 2001).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The crystal structure, as well as intra- and intermolecular interactions, play a crucial role in determining these properties. For example, the crystal structure analysis of 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione provides insights into how molecular packing can affect the physical properties of these compounds (Rajnikant et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

Arylcycloalkylamines, including phenyl piperidines, play a significant role in the development of pharmacophores for antipsychotic agents. The incorporation of arylalkyl substituents, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, enhances the potency and selectivity of compounds targeting D2-like receptors. This modification contributes to the selectivity and potency of synthesized agents at these receptors, indicating its potential in the design of novel antipsychotic medications (Sikazwe et al., 2009).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives, which include the piperidine subgroup, have shown significant therapeutic potential across a broad range of applications, from CNS agents to anticancer, cardio-protective agents, and more. The flexibility of the piperazine and piperidine scaffold enables the design of drug-like molecules with diverse pharmacological profiles, underlining the importance of these structures in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

Compounds based on the piperidine structure, such as 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-piperidine, have been investigated for their potential against Mycobacterium tuberculosis. Their structural framework, which incorporates the piperidine unit, has shown promising activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. This highlights the significance of piperidine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-[(4-tert-butylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N/c1-16(2,3)15-6-4-13(5-7-15)12-14-8-10-17-11-9-14/h4-7,14,17H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDVRUGUNUMSOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443182 |

Source

|

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

CAS RN |

112937-99-2 |

Source

|

| Record name | Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)